

Application Note: Determination of Total Florfenicol Residues as Florfenicol Amine

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Compound of Interest

Compound Name: *Florfenicol amine*

Cat. No.: B021668

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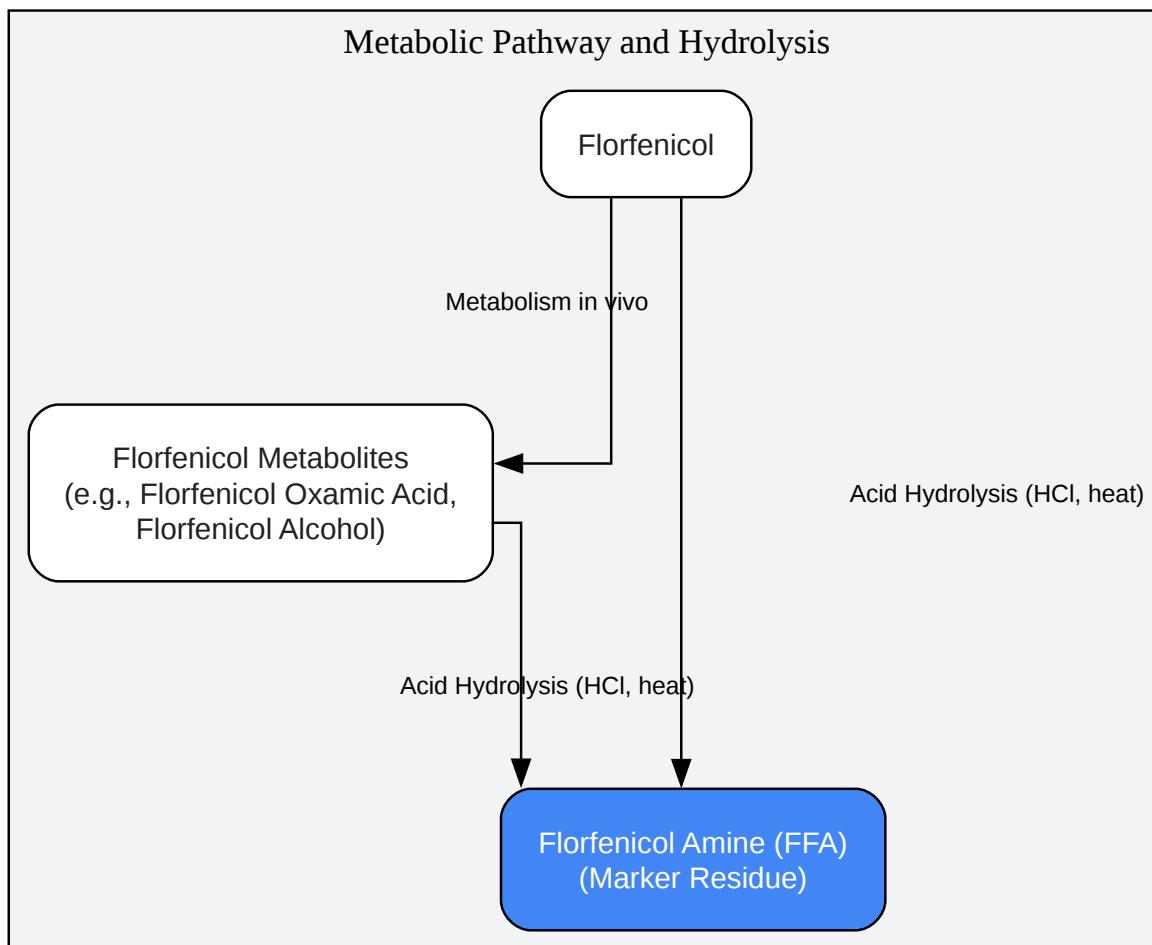
Introduction

Florfenicol is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and in aquaculture.^[1] Due to concerns about the potential risks to human health from antibiotic residues in food products, regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for florfenicol in edible animal tissues.^{[1][2]} After administration, florfenicol is metabolized into several compounds, including **florfenicol amine** (FFA), florfenicol alcohol, and florfenicol oxamic acid.^[1] Regulatory standards define the marker residue as the sum of florfenicol and its metabolites, which is measured as **florfenicol amine**.^{[1][2][3]} Therefore, analytical methods must incorporate a hydrolysis step to convert all related residues to **florfenicol amine** for an accurate quantification of the total residue.^{[1][4]}

This document provides a comprehensive protocol for the determination of total florfenicol residues in animal tissues using acid hydrolysis followed by liquid chromatography. Two common determinative techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust quantitative method, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as a highly sensitive and confirmatory method.^{[1][5]}

Principle

The analytical method is designed to convert florfenicol and its major metabolites into a single, quantifiable marker residue, **florfenicol amine** (FFA). The core of the method involves the acid-catalyzed hydrolysis of the amide bond in florfenicol and its metabolites.^{[4][6]} This is followed by extraction and purification of the resulting **florfenicol amine** from the sample matrix. The final determination and quantification are performed by either HPLC-UV or LC-MS/MS.



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Caption: Florfenicol and its metabolites are converted to **florfenicol amine** for quantification.

Apparatus and Reagents

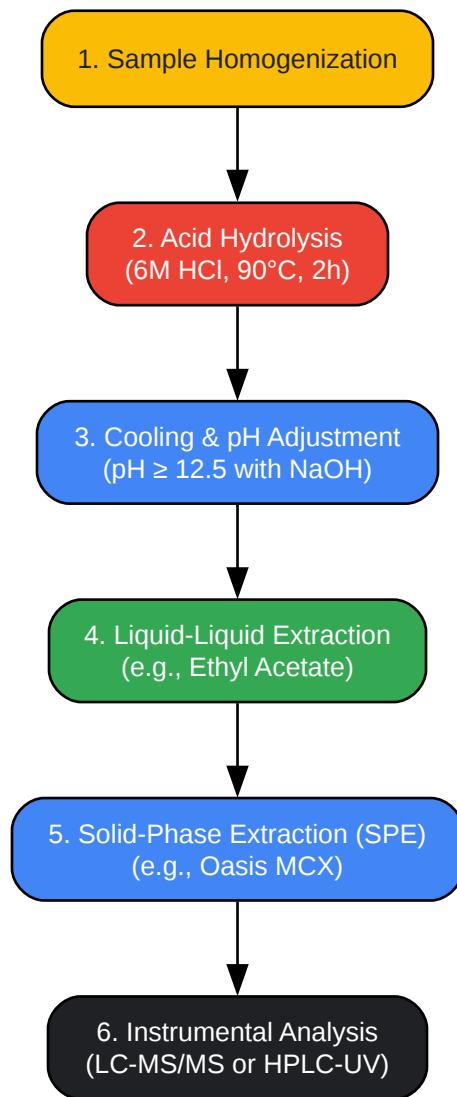
- Apparatus:

- Homogenizer (e.g., Robot-Coupe RSI-2Y1)[6]
 - Analytical balance (0.1 mg sensitivity)[6]
 - Centrifuge[6]
 - Shaking water bath capable of maintaining 90-95°C[3][6]
 - Vortex mixer[6]
 - Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis MCX)[7][8]
 - Nitrogen evaporator
 - HPLC system with UV detector or LC-MS/MS system[1][5]
 - pH meter
- Reagents:
 - **Florfenicol amine** (FFA) reference standard
 - Florfenicol reference standard
 - Hydrochloric acid (HCl), 6M[5]
 - Sodium hydroxide (NaOH), 30% (w/v)[1]
 - Ethyl acetate[6]
 - Methanol, HPLC grade[6]
 - Acetonitrile, HPLC grade[6]
 - Water, Milli-Q or equivalent
 - Potassium phosphate monobasic (KH₂PO₄)[6]
 - Formic acid[3]

- SPE cartridges (e.g., reversed-phase)[5]

Experimental Protocols

The determination of total florfenicol residues involves a multi-step process beginning with sample preparation and concluding with instrumental analysis. The general workflow is outlined below.



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Caption: General workflow for the analysis of total florfenicol residues in tissues.

Preparation of Standard Solutions

- FFA Stock Standard (e.g., 100 µg/mL): Accurately weigh a suitable amount of **florfenicol amine** reference standard and dissolve it in methanol in a volumetric flask. Store this solution in a freezer at $\leq -10^{\circ}\text{C}$; it is stable for approximately five months.[6]
- FFA Intermediate and Working Standards: Prepare intermediate and working standard solutions by serially diluting the stock solution with methanol or the initial mobile phase.[6] Store these solutions under the same conditions as the stock solution.

Sample Preparation and Hydrolysis

- Homogenization: Weigh 2 g of homogenized tissue (e.g., muscle, liver, kidney) into a 50 mL centrifuge tube.[3][5]
- Hydrolysis: Add 5 mL of 6M hydrochloric acid (HCl) to the sample.[3][5]
- Incubation: Tightly cap the tube and incubate it in a shaking water bath at 90°C for 2 hours to hydrolyze florfenicol and its metabolites to **florfenicol amine**.[3][5]
- Cooling & pH Adjustment: Cool the sample to room temperature. Adjust the pH to ≥ 12.5 by slowly adding approximately 5 mL of 30% (w/v) NaOH.[1][5] This step neutralizes the acid and prepares the sample for extraction.

Extraction and Clean-up Protocol

This protocol utilizes a combination of liquid-liquid extraction (LLE) to remove fats and solid-phase extraction (SPE) for further purification.[1][6]

- Defatting (LLE): Add a nonpolar solvent like hexane to the basified hydrolysate, vortex, and centrifuge. Discard the upper organic layer to remove lipids.[9]
- SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., Oasis MCX) according to the manufacturer's instructions, typically with methanol followed by water.[7][8]
- Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.[5]
- Washing: Wash the cartridge to remove interfering substances. The washing solution will depend on the specific SPE cartridge used.

- Elution: Elute the **florfenicol amine** from the cartridge using an appropriate solvent, such as methanol or acetonitrile, possibly containing a modifying agent like formic acid.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for instrumental analysis.[6][9] For LC-MS/MS analysis, it may be necessary to dilute the final extract with water.[3][5]

Instrumental Analysis

LC-MS/MS is a highly sensitive and specific method for the quantification of **florfenicol amine** and is considered a confirmatory method.[5]

- Chromatographic Column: A C18 reversed-phase column is commonly used.[10]
- Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of A) 0.01% formic acid in water and B) 0.01% formic acid in acetonitrile.[3]
- Flow Rate: A typical flow rate is 0.4 mL/min.[3]
- Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer with a heated-electrospray ionization source, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8][10]

HPLC with UV detection is a more accessible and cost-effective technique suitable for routine monitoring.[5][8]

- Chromatographic Column: A C18 reversed-phase column.
- Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 10 mM KH₂PO₄, pH 4.0).[6]
- Flow Rate: A typical flow rate is 1.0 mL/min.
- UV Detection: The wavelength for detecting **florfenicol amine** is typically set around 223 nm.[11][12]

Data Presentation

The performance characteristics of the analytical methods are crucial for ensuring reliable and accurate results. The following tables summarize quantitative data from various studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Total Florfenicol (as FFA)

Matrix	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	Precision (%RSD)	Reference
Bovine Tissues & Eel	0.0005	0.01	93 - 104	< 6	[7]
Porcine Kidney	-	0.125 - 2.5	-	-	[3]
Bovine Kidney	-	0.075 - 1.5	-	-	[3]
Animal-derived food	0.0005	0.0015	> 75	< 10	[13]

Table 2: Performance Characteristics of HPLC-UV/DAD Methods for Florfenicol/FFA

Matrix	LOD (µg/g)	LOQ (µg/g)	Recovery (%)	Precision (%RSD)	Reference
Fish Muscle	0.044	-	85.7 - 92.3	4.8 - 17.2	[8][14]
Animal Feedstuffs	20	50 - 70	80.6 - 105.3	< 9.3	[8]
Raw Cow Milk (HPLC-DAD)	6 - 12.4 ppb	18 - 45 ppb	82 - 111.54	-	[8]
Catfish Muscle	0.044	-	85.7 - 92.3	4.8 - 17.2	[14]

Conclusion

The analytical methods described provide robust and reliable approaches for the determination of total florfenicol residues as **florfenicol amine** in various animal-derived food products. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the analysis, such as the need for confirmatory data or high-throughput screening.^{[5][8]} LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for regulatory compliance and confirmatory analysis.^[5] HPLC-UV serves as a cost-effective and dependable alternative for routine monitoring. The detailed protocols and performance data presented in this application note offer a valuable resource for researchers, scientists, and drug development professionals engaged in food safety and veterinary drug analysis.

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